3,5-diamino-N-(pyridin-3-ylmethyl)benzamide CAS 1174642-69-3
3,5-diamino-N-(pyridin-3-ylmethyl)benzamide CAS 1174642-69-3
An In-depth Technical Guide to 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide (CAS 1174642-69-3): A Niche Diamine Monomer for Advanced Polyimides
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide, a specialized diamine monomer. The content herein is curated for researchers, material scientists, and professionals in polymer chemistry, offering insights into its chemical characteristics, synthesis, and potential applications in the development of high-performance polyimides.
Introduction: Unveiling a Unique Architectural Element for Polymers
3,5-diamino-N-(pyridin-3-ylmethyl)benzamide, identified by CAS number 1174642-69-3, is a molecule of interest in the field of polymer science.[1][2] Its structure, featuring a combination of a di-functional amine benzamide and a flexible pyridinylmethyl group, presents a unique set of properties for the synthesis of advanced polymers, particularly polyimides.[1][3] Unlike many commercially available diamines, the incorporation of a pyridine ring and an amide linkage within the monomer backbone offers the potential for tailored thermal, mechanical, and solubility characteristics in the resulting polymers. This guide will delve into the known attributes of this compound and explore its prospective role in materials science.
Physicochemical Properties and Structural Information
A thorough understanding of the fundamental properties of a monomer is crucial for its effective application in polymer synthesis.
Structural and Chemical Data
| Property | Value | Source |
| CAS Number | 1174642-69-3 | [1][2] |
| Molecular Formula | C13H14N4O | [4] |
| Molecular Weight | 242.28 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | >98.0% (as determined by HPLC) | [1] |
| Melting Point | 190.0 to 194.0 °C | [1] |
| Synonyms | 3,5-Diamino-N-(3-pyridinylmethyl)benzamide, DA-NPB | [1][2][5] |
Structural Diagram
Caption: 2D structure of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide.
Synthesis and Characterization: A Proposed Methodological Framework
While specific proprietary synthesis routes for commercial production are not publicly detailed, a plausible and logical synthetic pathway can be conceptualized based on established principles of organic chemistry. The following represents a high-level, logical workflow for the laboratory-scale synthesis of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide.
Proposed Retrosynthetic Analysis and Forward Synthesis
The synthesis can be envisioned through the formation of an amide bond between a protected 3,5-dinitrobenzoyl chloride and 3-pyridinemethanamine, followed by the reduction of the nitro groups to amines.
Caption: Proposed synthetic workflow for 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide.
Detailed Experimental Protocol (Hypothetical)
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Acid Chloride Formation: 3,5-Dinitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF) to yield 3,5-dinitrobenzoyl chloride. The reaction is typically performed at room temperature and monitored for completion.
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Amide Coupling: The resulting 3,5-dinitrobenzoyl chloride is then reacted with 3-pyridinemethanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is usually carried out at a low temperature (e.g., 0 °C) to control the exothermicity and is then allowed to warm to room temperature.
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Nitro Group Reduction: The intermediate, 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide, is subsequently reduced to the desired diamine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a reducing agent like tin(II) chloride in an acidic medium.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Characterization Techniques
The structure and purity of the synthesized 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H (amines), C=O (amide), and aromatic C-H bonds.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application in Polymer Science: A Monomer for High-Performance Polyimides
The primary application of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide is as a diamine monomer in the synthesis of polyimides.[1][3] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The specific structure of this diamine can impart unique characteristics to the resulting polyimide.
Polyimide Synthesis Workflow
The synthesis of polyimides from this diamine would typically follow a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Caption: General workflow for the synthesis of polyimides.
A study on a similar co-polyimide based on 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, 4,4'-oxydianiline (ODA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) demonstrated how varying the diamine composition affects the thermal and mechanical properties of the resulting polymer films.[6] This suggests that 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide could be used in a similar fashion to fine-tune polymer properties.
Potential Influence on Polyimide Properties
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Enhanced Solubility: The presence of the flexible pyridinylmethyl group and the amide linkage can disrupt chain packing and introduce polarity, potentially leading to improved solubility of the poly(amic acid) precursor and the final polyimide in organic solvents. This is a significant advantage for processing and film casting.
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Modified Thermal Properties: The introduction of the pyridine moiety could influence the glass transition temperature (Tg) and thermal decomposition temperature of the polyimide.
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Adhesion and Interfacial Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which could enhance the adhesion of the polyimide to various substrates.
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Potential for Post-Polymerization Modification: The pyridine ring offers a site for potential post-polymerization modifications, such as quaternization, to introduce ionic character and further modify the polymer's properties.
Biological Activity and Drug Development Potential: An Area for Future Investigation
It is important to note that, based on currently available public domain information, there are no published studies or patents detailing any specific biological activity or therapeutic application for 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide. While many benzamide and pyridine-containing compounds are known to have diverse biological activities, including roles as enzyme inhibitors or in cancer therapy, no such data exists for this specific molecule.[7][8][9][10][11][12][13] Therefore, its "core" application remains firmly within the realm of materials science. Any exploration of its potential in drug development would require extensive and novel research, including in vitro and in vivo screening.
Conclusion: A Niche Monomer with Tailored Potential
3,5-diamino-N-(pyridin-3-ylmethyl)benzamide stands out as a specialty chemical with a clear and defined role as a monomer for the synthesis of advanced polyimides. Its unique chemical architecture, combining a rigid aromatic diamine with a flexible polar side group, offers polymer chemists a valuable tool for creating materials with potentially enhanced solubility, modified thermal characteristics, and improved adhesive properties. While its biological profile remains unexplored, its current and primary value lies in the field of high-performance polymers. Future research in materials science will likely further elucidate the specific advantages conferred by the incorporation of this diamine into novel polymer backbones.
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